(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide
Description
(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide is an acrylamide derivative characterized by a 2,6-dichlorophenyl group attached to the α-carbon of the acrylamide backbone and diisopropyl substituents on the amide nitrogen. The 2,6-dichlorophenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target binding affinity .
Properties
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N,N-di(propan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO/c1-10(2)18(11(3)4)15(19)9-8-12-13(16)6-5-7-14(12)17/h5-11H,1-4H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUTXLLWKOKRJI-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C=CC1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide typically involves the reaction of 2,6-dichlorobenzaldehyde with N,N-diisopropylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired acrylamide product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and related analogs from the evidence:
Physicochemical and Functional Implications
- Conversely, polar substituents like 3,4-dihydroxy-5-nitro () or thiourea () increase hydrophilicity .
- Stability and Reactivity : The acrylamide backbone in the target compound is less reactive than the acid chloride in 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (), making it more suitable for stable formulations. The (E)-configuration may reduce steric hindrance compared to (Z)-isomers .
- Biological Activity: The 2,6-dichlorophenyl group is associated with antimicrobial and kinase inhibitory activity in multiple analogs (). However, replacing acrylamide with thiourea () or indolinone () alters hydrogen-bonding capacity and target specificity .
Biological Activity
(E)-3-(2,6-dichlorophenyl)-N,N-diisopropylacrylamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an acrylamide backbone, which contributes to its unique chemical properties. The structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 295.22 g/mol
Research indicates that this compound exhibits its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that the compound induces apoptosis and inhibits cell proliferation.
- Mechanistic Insights : The compound appears to activate caspase pathways leading to programmed cell death, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HeLa | 15.0 | Caspase activation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Bacterial Inhibition : Studies have shown that it exhibits bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Activity : Preliminary tests indicate effectiveness against certain fungal strains, making it a candidate for further development in antifungal therapies.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies and Research Findings
- In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. This suggests strong potential for further development in cancer treatment protocols.
- Pharmacokinetics : Research indicates favorable absorption and distribution profiles in animal models, with a half-life conducive for therapeutic applications.
- Toxicology Reports : Toxicological evaluations have shown low toxicity levels at therapeutic doses, indicating a promising safety profile for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
